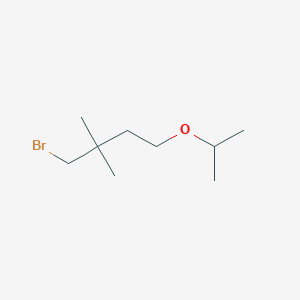

1-Bromo-4-isopropoxy-2,2-dimethylbutane

Descripción

1-Bromo-4-isopropoxy-2,2-dimethylbutane is a brominated alkane with a branched structure and an ether functional group. Its IUPAC name reflects the bromine atom at position 1, an isopropoxy group at position 4, and two methyl groups at position 2. The molecular formula is C₉H₁₉BrO, with a molecular weight of 223.15 g/mol.

The compound’s steric environment is dominated by the 2,2-dimethyl groups, which create significant hindrance around the bromine atom. This steric bulk influences its reactivity, favoring elimination over nucleophilic substitution under basic conditions. The isopropoxy group at position 4 introduces polarity, enhancing solubility in polar aprotic solvents compared to non-ether analogs.

Propiedades

Fórmula molecular |

C9H19BrO |

|---|---|

Peso molecular |

223.15 g/mol |

Nombre IUPAC |

1-bromo-2,2-dimethyl-4-propan-2-yloxybutane |

InChI |

InChI=1S/C9H19BrO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |

Clave InChI |

PUBIBHISFRJLOC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OCCC(C)(C)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-4-isopropoxy-2,2-dimethylbutane can be synthesized through a multi-step process involving the following key steps:

Formation of the Isopropoxy Group: The initial step involves the reaction of isopropanol with a suitable base, such as sodium hydride, to form the isopropoxide ion.

Alkylation: The isopropoxide ion is then reacted with 2,2-dimethylbutane under controlled conditions to introduce the isopropoxy group.

Bromination: The final step involves the bromination of the resulting compound using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of 1-Bromo-4-isopropoxy-2,2-dimethylbutane typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4-isopropoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)

Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

Substitution: 4-Isopropoxy-2,2-dimethylbutanol, 4-Isopropoxy-2,2-dimethylbutylamine

Elimination: 4-Isopropoxy-2,2-dimethylbutene

Oxidation: 4-Isopropoxy-2,2-dimethylbutanone

Reduction: 4-Isopropoxy-2,2-dimethylbutanol

Aplicaciones Científicas De Investigación

1-Bromo-4-isopropoxy-2,2-dimethylbutane has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.

Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-isopropoxy-2,2-dimethylbutane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The isopropoxy group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.

Comparación Con Compuestos Similares

3-Bromo-2,2-dimethylbutane (C₆H₁₁Br)

- Structure : Bromine at position 3, with 2,2-dimethyl substituents.

- Reactivity: Undergoes elimination (E2) when heated with NaOH in ethanol, producing 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene .

- Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack, promoting β-hydrogen abstraction via a concerted E2 mechanism.

- Key Difference : Unlike 1-bromo-4-isopropoxy-2,2-dimethylbutane, this compound lacks an ether group, reducing polarity and altering solubility profiles.

cis-1-Bromo-4-tert-butylcyclohexane (C₁₀H₁₉Br)

- Structure : Bromine and tert-butyl groups in a cis configuration on a cyclohexane ring.

- Reactivity : Elimination proceeds via an E2 mechanism, requiring simultaneous deprotonation and bromide departure. The reaction rate depends on both substrate and base concentrations .

- Comparison : Like the target compound, steric hindrance from bulky groups (tert-butyl vs. 2,2-dimethyl) directs reactivity toward elimination. However, the cyclohexane ring in this compound introduces conformational constraints absent in acyclic analogs.

trans-1-Bromo-4-tert-butylcyclohexane (C₁₀H₁₉Br)

- Structure : Bromine and tert-butyl groups in a trans configuration.

- Reactivity : Elimination follows an E1 mechanism due to reduced steric strain, with rate dependence only on substrate concentration .

- Key Insight : The trans configuration allows for a carbocation intermediate (E1), contrasting with the target compound’s likely E2 pathway due to its acyclic, sterically hindered structure.

Mechanistic and Kinetic Analysis

Key Findings:

Steric Hindrance : Bulky groups (e.g., 2,2-dimethyl, tert-butyl) universally favor elimination over substitution. In the target compound, the isopropoxy group further stabilizes the transition state through polar interactions.

Mechanistic Divergence : Acyclic bromoalkanes like 1-bromo-4-isopropoxy-2,2-dimethylbutane and 3-bromo-2,2-dimethylbutane favor E2 due to hindered SN2 pathways. Cyclic analogs (e.g., trans-1-bromo-4-tert-butylcyclohexane) may shift to E1 if steric strain is alleviated.

Solubility: The isopropoxy group enhances solubility in ethanol or DMSO compared to non-polar analogs, influencing reaction efficiency.

Regiochemical and Stereochemical Outcomes

- Target Compound : The 2,2-dimethyl groups limit β-hydrogens to specific positions, likely yielding 3,4-dimethyl-1-pentene or similar alkenes as major products.

- Contrast with 3-Bromo-2,2-dimethylbutane : The latter forms 2,3-dimethyl alkenes due to β-hydrogens at positions 1 and 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.